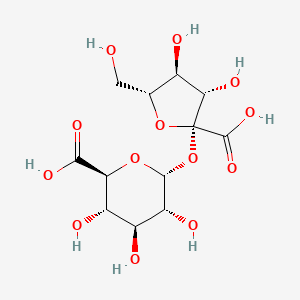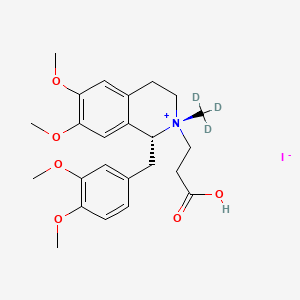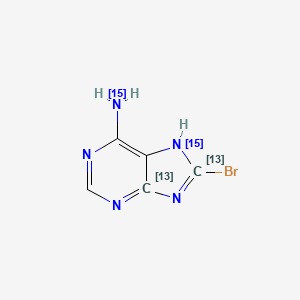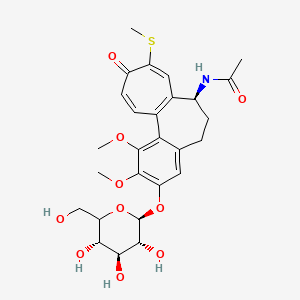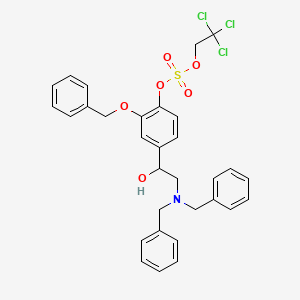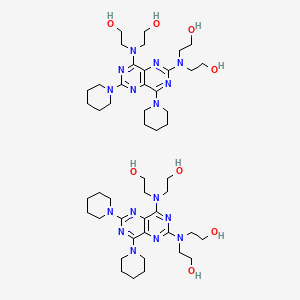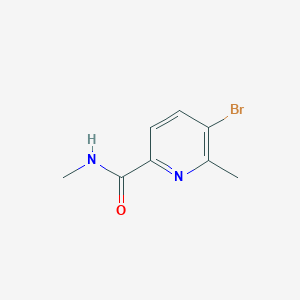![molecular formula C32H29NO9 B13843985 [(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843985.png)
[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-2-methoxyacetic acid methyl ester is a chemical compound with the molecular formula C4H7BrO3. It is a clear, colorless oil that is soluble in chloroform and methanol . This compound is used as an intermediate in the synthesis of various organic compounds, including those with antifungal and antialgal properties .
Méthodes De Préparation
The synthesis of 2-bromo-2-methoxyacetic acid methyl ester typically involves the bromination of methoxyacetic acid followed by esterification. One common method involves the reaction of bromoacetic acid with methanol in the presence of sulfuric acid, which acts as a catalyst . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
2-Bromo-2-methoxyacetic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted by other nucleophiles. For example, it can react with amines to form amides.
Oxidation and Reduction: The ester group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Hydrolysis: The ester can be hydrolyzed to form 2-bromo-2-methoxyacetic acid and methanol.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, and reducing agents like lithium aluminum hydride for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Bromo-2-methoxyacetic acid methyl ester has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-bromo-2-methoxyacetic acid methyl ester involves its reactivity as an electrophile due to the presence of the bromine atom. This makes it susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis, releasing methanol and forming the corresponding acid . The molecular targets and pathways involved depend on the specific application and the compounds being synthesized.
Comparaison Avec Des Composés Similaires
2-Bromo-2-methoxyacetic acid methyl ester can be compared with other similar compounds, such as:
Methyl bromoacetate: This compound has a similar structure but lacks the methoxy group.
Bromoacetic acid methyl ester: Another similar compound, which is used in the synthesis of various organic molecules.
The presence of the methoxy group in 2-bromo-2-methoxyacetic acid methyl ester makes it unique and can influence its reactivity and the types of reactions it undergoes.
Propriétés
Formule moléculaire |
C32H29NO9 |
|---|---|
Poids moléculaire |
571.6 g/mol |
Nom IUPAC |
[(6S,8aR)-7-acetamido-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate |
InChI |
InChI=1S/C32H29NO9/c1-18-15-26(35)39-24-16-22(13-14-23(18)24)38-32-27(33-19(2)34)29(41-30(36)20-9-5-3-6-10-20)28-25(40-32)17-37-31(42-28)21-11-7-4-8-12-21/h3-16,25,27-29,31-32H,17H2,1-2H3,(H,33,34)/t25?,27?,28-,29?,31?,32+/m0/s1 |
Clé InChI |
DPPHVJHTPUIZNZ-XPASBKCBSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3C(C([C@@H]4C(O3)COC(O4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)NC(=O)C |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C4C(O3)COC(O4)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4aR,6S,7R,8S,8aS)-7-benzoyloxy-6-(4-methyl-2-oxochromen-7-yl)oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate](/img/structure/B13843917.png)
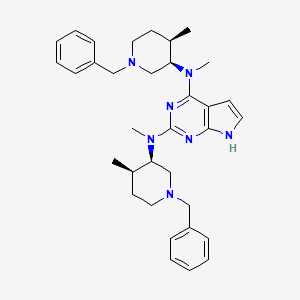
![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
